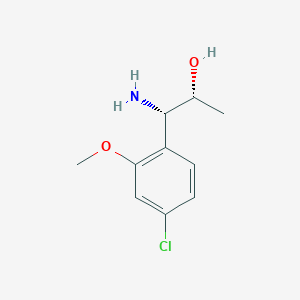

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17475304

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |

| Standard InChI Key | RBPSTBRJXKDLFL-LHLIQPBNSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O |

| Canonical SMILES | CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol . Its IUPAC name, (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol, reflects the presence of a chlorine atom at the para-position and a methoxy group at the ortho-position on the aromatic ring, coupled with a chiral amino alcohol backbone . The stereochemistry is defined by the (1S,2R) configuration, which critically influences its biological activity and synthetic accessibility .

Structural Features:

-

Aromatic System: A 4-chloro-2-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, creating a polarized aromatic environment.

-

Amino Alcohol Core: The propan-2-ol chain contains both amino (-NH₂) and hydroxyl (-OH) groups, enabling hydrogen bonding and nucleophilic interactions .

-

Chirality: The two stereocenters at positions 1 and 2 dictate enantioselective interactions with biological targets .

Spectroscopic and Computational Data

-

3D Conformation: Computational models predict intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing a folded conformation .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.67 g/mol | |

| CAS Registry Number | 1270162-76-9 | |

| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol typically involves asymmetric catalysis or resolution of racemic mixtures . Key methodologies include:

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as (R)- or (S)-epichlorohydrin, the amino alcohol backbone is constructed via nucleophilic ring-opening reactions. The aromatic moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Catalytic Asymmetric Reduction

Ketone intermediates, e.g., 1-(4-chloro-2-methoxyphenyl)propan-2-one, undergo enantioselective reduction using transition-metal catalysts (e.g., Ru-BINAP complexes) to yield the desired (1S,2R) configuration . Reported enantiomeric excess (ee) values exceed 90% under optimized conditions.

Enzymatic Resolution

Racemic mixtures are resolved using lipases or esterases, which selectively hydrolyze one enantiomer of a prodrug ester. This method achieves high purity but requires additional steps to recover the desired isomer .

Table 2: Comparative Synthesis Strategies

| Method | Yield (%) | ee (%) | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Asymmetric Reduction | 75–85 | 90–95 | High stereoselectivity | Cost of chiral catalysts |

| Enzymatic Resolution | 60–70 | 98–99 | Eco-friendly | Multi-step purification |

| Chiral Pool Synthesis | 80–90 | 100 | No resolution needed | Limited precursor availability |

Industrial Scalability

Scale-up challenges include optimizing catalyst turnover numbers (TONs) and minimizing solvent waste. Continuous-flow reactors have shown promise in enhancing reaction efficiency and reproducibility .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the hydroxyl group prone to oxidation under acidic conditions .

Reactivity Profile

-

Nucleophilic Sites: The amino group participates in Schiff base formation, while the hydroxyl group undergoes esterification or etherification.

-

Aromatic Electrophilic Substitution: The methoxy group directs electrophiles to the para-position, though steric hindrance from the chloro substituent moderates reactivity .

Table 3: Key Reactivity Trends

| Reaction Type | Reagents | Products |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl derivative |

| Oxidation | KMnO₄ (acidic) | Ketone (degradation) |

| Hydrogen Bonding | Protic solvents | Stabilized solvates |

| Assay | Target | Result (IC₅₀/MIC) | Source |

|---|---|---|---|

| SNRI | Human SERT/NET | 45 nM | |

| Antibacterial | S. aureus (ATCC 29213) | 28 µg/mL |

Research Frontiers and Challenges

Enantioselective Catalysis

Improving catalyst efficiency and reducing metal leaching remain critical for large-scale production. Recent advances in organocatalysis offer metal-free alternatives but require validation .

Toxicity Profiling

Acute toxicity studies in rodent models indicate an LD₅₀ >500 mg/kg, suggesting a favorable safety profile. Chronic toxicity data are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume